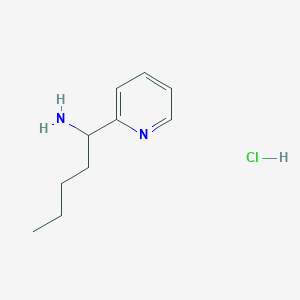![molecular formula C8H14N2O2 B13247755 1-[2-(Ethylamino)ethyl]pyrrolidine-2,5-dione](/img/structure/B13247755.png)
1-[2-(Ethylamino)ethyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Ethylamino)ethyl]pyrrolidine-2,5-dione is a compound that belongs to the class of organic compounds known as N-substituted carboxylic acid imides. These compounds are characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The pyrrolidine ring is a versatile scaffold widely used in medicinal chemistry due to its ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-[2-(Ethylamino)ethyl]pyrrolidine-2,5-dione typically involves the reaction of ethylamine with a suitable precursor containing the pyrrolidine-2,5-dione moiety. One common method is the reaction of ethylamine with succinimide derivatives under controlled conditions. Industrial production methods may involve the use of more efficient catalytic processes to optimize yield and purity .
Chemical Reactions Analysis
1-[2-(Ethylamino)ethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The ethylamino group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-[2-(Ethylamino)ethyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-[2-(Ethylamino)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-[2-(Ethylamino)ethyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,3-dione: Known for its antibacterial properties.
N-alkylpyrrolidines: Used in various pharmacological applications.
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-[2-(ethylamino)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-2-9-5-6-10-7(11)3-4-8(10)12/h9H,2-6H2,1H3 |
InChI Key |
FFZZQKPYEPEJFA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate](/img/structure/B13247675.png)
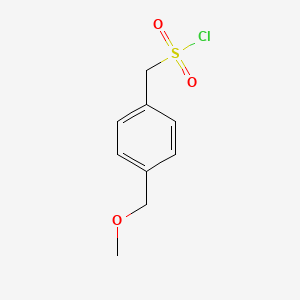
![1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13247688.png)
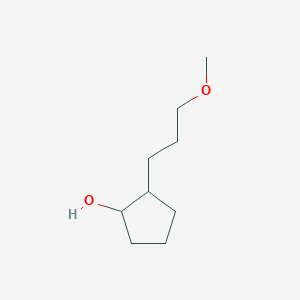
amine](/img/structure/B13247693.png)
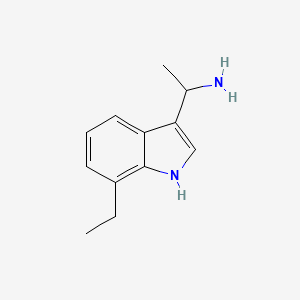
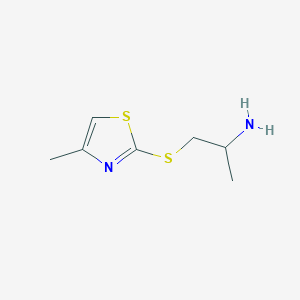
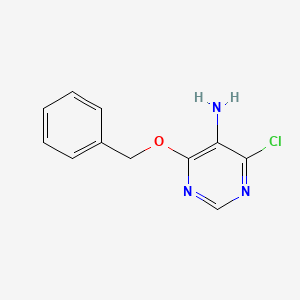

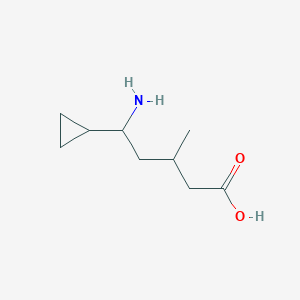
![5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one](/img/structure/B13247743.png)
